Product packaging for Azepane-4-carbonitrile hydrochloride(Cat. No.:CAS No. 1984184-02-2)

Azepane-4-carbonitrile hydrochloride

Cat. No.: B3393198
CAS No.: 1984184-02-2
M. Wt: 160.64
InChI Key: QZHKNHPCRQRUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepane-4-carbonitrile hydrochloride is a valuable chemical intermediate in organic synthesis and drug discovery. This compound features a seven-membered, saturated azepane ring substituted with a carbonitrile group, making it a useful scaffold for constructing more complex molecules . Its molecular formula is C7H13ClN2, with a molecular weight of 160.64 g/mol . The compound is typically supplied as a solid and should be stored at room temperature under an inert atmosphere . As a bifunctional molecule, the basic secondary amine can undergo alkylation and acylation reactions, while the nitrile group can be further functionalized into other moieties such as carboxylic acids, amides, or amidines . This reactivity makes it a versatile building block, particularly in medicinal chemistry for the exploration of structure-activity relationships and the development of pharmacologically active compounds. Azepane and other partially reduced azepine derivatives are of significant interest in the synthesis of compounds with central nervous system activity . Researchers utilize this scaffold as a constrained structure in the design of enzyme inhibitors and receptor ligands. The hydrochloride salt form offers improved handling and solubility properties for various experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClN2 B3393198 Azepane-4-carbonitrile hydrochloride CAS No. 1984184-02-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-6-7-2-1-4-9-5-3-7;/h7,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHKNHPCRQRUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of Azepane 4 Carbonitrile Hydrochloride

Reactions at the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amides, and primary amines.

Hydrolysis Reactions for Carboxylic Acid and Amide Derivatives

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids and amides. This transformation can be catalyzed by either acid or base. For Azepane-4-carbonitrile (B580898), acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid under reflux conditions, converts the nitrile group into a carboxylic acid, yielding azepane-4-carboxylic acid. studymind.co.uk During this process, the ammonium (B1175870) salt of the carboxylic acid is initially formed, which can then be neutralized to obtain the final product. studymind.co.uk

Partial hydrolysis of the nitrile group can also be achieved under controlled conditions to produce the corresponding amide, azepane-4-carboxamide. This reaction is often accomplished using milder conditions than those required for complete hydrolysis to the carboxylic acid. The susceptibility of related piperidine-4-carbonitrile structures to hydrolysis suggests similar reactivity for the azepane analogue. scribd.com

Starting MaterialReagent/ConditionProductFunctional Group Transformation
Azepane-4-carbonitrileHCl (aq), RefluxAzepane-4-carboxylic acidNitrile to Carboxylic Acid
Azepane-4-carbonitrileH₂O₂, base or controlled acidAzepane-4-carboxamideNitrile to Amide

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, a transformation that is fundamental in organic synthesis for introducing an aminomethyl group. This reduction can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents. studymind.co.uklibretexts.org

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperatures and pressures. studymind.co.uklibretexts.org Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether can effectively reduce the nitrile to the primary amine, (azepan-4-yl)methanamine. studymind.co.uklibretexts.org Reaction with sodium metal in ethanol (B145695) is another viable method for this conversion. studymind.co.uk

ReagentConditionsProduct
H₂ / Metal Catalyst (Pd, Pt, Ni)Elevated temperature and pressure(Azepan-4-yl)methanamine
Lithium aluminum hydride (LiAlH₄)1. Dry ether solvent; 2. Dilute acid workup(Azepan-4-yl)methanamine
Sodium (Na) / Ethanol (EtOH)Reflux(Azepan-4-yl)methanamine

Nucleophilic Addition Reactions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the addition of an amine to a cyano group can generate an imidine intermediate, which can be a step in the synthesis of more complex heterocyclic systems. researchgate.net

Organometallic reagents, such as Grignard reagents or organolithium compounds, can also add to the nitrile group to form an intermediate imine salt. Upon acidic workup, this intermediate is hydrolyzed to a ketone. This provides a synthetic route to 4-acylazepane derivatives. Furthermore, recent methodologies have demonstrated that silyl (B83357) ketene (B1206846) imines, generated in situ from nitriles, can act as effective nucleophiles in reactions with electrophiles like acetals and nitrones. richmond.edu

NucleophileIntermediate ProductFinal Product (after hydrolysis)
Grignard Reagent (R-MgX)Imine salt4-Acylazepane (Ketone)
Organolithium (R-Li)Imine salt4-Acylazepane (Ketone)
Amines (R-NH₂)ImidineSubstituted amidines or further cyclized products

Transformations Involving the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a nucleophilic center that readily participates in various chemical reactions, most notably N-alkylation and N-acylation. These reactions allow for the introduction of a wide range of substituents onto the nitrogen atom, significantly altering the molecule's properties.

N-Alkylation and N-Acylation Reactions

N-alkylation involves the reaction of the azepane nitrogen with an alkylating agent, such as an alkyl halide, to form a C-N bond. This reaction converts the secondary amine into a tertiary amine. researchgate.net This transformation is significant in medicinal chemistry, as the introduction of alkyl chains on the nitrogen of azepane derivatives has been shown to enhance biological activity in some contexts. nih.gov Reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent, is another common strategy for N-alkylation.

N-acylation is the reaction of the azepane nitrogen with an acylating agent, like an acyl chloride or an acid anhydride (B1165640), to form an amide. sci-hub.rucore.ac.uk This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. N-acylation is a robust reaction used to introduce carbonyl-containing moieties onto the nitrogen atom. nih.gov

Reaction TypeReagent ClassExample ReagentProduct Class
N-AlkylationAlkyl HalideBenzyl (B1604629) bromideN-Alkylazepane-4-carbonitrile
N-AcylationAcyl ChlorideAcetyl chlorideN-Acylazepane-4-carbonitrile
N-AcylationAcid AnhydrideAcetic anhydrideN-Acylazepane-4-carbonitrile

Formation of Quaternary Ammonium Salts

Following the N-alkylation of the secondary amine to a tertiary amine, a further reaction can occur to form a quaternary ammonium salt. taylorandfrancis.com This transformation, known as quaternization, typically involves the reaction of the tertiary amine with an alkyl halide in what is known as the Menschutkin reaction. mdpi.com The product is an ionic compound composed of a positively charged quaternary ammonium cation and the halide anion. taylorandfrancis.com These salts often exhibit different physical properties, such as increased water solubility, compared to their tertiary amine precursors.

The formation of a quaternary ammonium salt from Azepane-4-carbonitrile is a two-step process:

N-Alkylation: The secondary amine is first converted to a tertiary amine using an alkylating agent (e.g., methyl iodide).

Quaternization: The resulting tertiary amine is then reacted with another equivalent of an alkylating agent to yield the quaternary ammonium salt.

StepStarting MaterialReagentProduct
1Azepane-4-carbonitrileAlkyl Halide (R¹-X)N-Alkylazepane-4-carbonitrile
2N-Alkylazepane-4-carbonitrileAlkyl Halide (R²-Y)N,N-Dialkylazepanium-4-carbonitrile salt

Functionalization of the Azepane Ring System

The inherent flexibility and conformational complexity of the seven-membered azepane ring present unique challenges and opportunities in synthetic chemistry. Functionalization of this saturated heterocyclic system allows for the introduction of various substituents, which can significantly influence its physicochemical properties and biological activity. This section explores potential chemical transformations focusing on the introduction of substituents at the ring's carbon atoms and the rearrangement of the azepane framework itself, with a specific focus on the context of azepane-4-carbonitrile hydrochloride. While direct experimental data on the functionalization of this compound is limited in the available literature, this section will discuss analogous and potential reactions based on the reactivity of the broader class of azepane derivatives.

Substitutions at Ring Carbon Atoms

The introduction of substituents onto the carbon framework of the azepane ring can be achieved through various synthetic strategies. These modifications are crucial for exploring the structure-activity relationships of azepane-based compounds.

Another approach involves the synthesis of substituted azepanes from acyclic precursors through cyclization reactions. For example, a copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines has been developed to produce trifluoromethyl-substituted azepine derivatives. nih.gov Such methods, which build the ring with the desired substituents already in place, offer a powerful alternative to the post-cyclization functionalization of a pre-formed azepane core.

The following table summarizes potential substitution reactions at the ring carbon atoms of an azepane framework, based on general organic synthesis principles.

Reaction Type Reagents and Conditions Potential Outcome on Azepane-4-carbonitrile Reference Analogy
Directed C-H ArylationPd(OAc)₂, Ligand, Aryl Halide, BaseIntroduction of an aryl group at a C-H position.General C-H activation methodologies.
α-Alkylation of N-AcylazepaneLDA, Alkyl HalideIntroduction of an alkyl group at the C2 or C7 position.Standard α-alkylation of lactams.
Free Radical HalogenationNBS, Light/InitiatorIntroduction of a bromine atom at a secondary carbon.Radical halogenation of cycloalkanes.

This table presents hypothetical reactions for the functionalization of the azepane ring in azepane-4-carbonitrile based on established organic chemistry principles, as direct experimental data for this specific compound is not available.

Rearrangement Reactions of Azepane-4-carbonitrile Frameworks

Skeletal rearrangements of the azepane ring can lead to the formation of different heterocyclic systems or the introduction of functional groups in a regio- and stereoselective manner. Several classical rearrangement reactions, while not specifically documented for azepane-4-carbonitrile, could be envisioned to be applicable to derivatives of this compound, particularly those involving carbonyl or related functionalities that could be derived from the nitrile group.

The Beckmann rearrangement offers a classic method for the ring expansion of cyclic ketones to lactams. wikipedia.org Should the nitrile group of azepane-4-carbonitrile be hydrolyzed to a carboxylic acid and subsequently converted to a ketone at the 4-position (azepan-4-one), its oxime derivative could undergo a Beckmann rearrangement. This would result in the formation of an eight-membered diazacanone ring system. The reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The Schmidt reaction provides another route for the rearrangement of cyclic ketones. wikipedia.org Treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid leads to the insertion of a nitrogen atom adjacent to the carbonyl group, forming a lactam. jk-sci.comslideshare.netorganicreactions.org Similar to the Beckmann rearrangement, if azepan-4-one were the substrate, the Schmidt reaction would also yield a diazacanone.

Rearrangement reactions involving the conversion of a carboxylic acid derivative at the 4-position are also plausible. If the nitrile of azepane-4-carbonitrile were converted to a primary amide (azepane-4-carboxamide), it could be a substrate for the Hofmann rearrangement . This reaction, which involves treatment with bromine and a strong base, converts a primary amide to a primary amine with one fewer carbon atom. chem-station.comwikipedia.org In this case, it would lead to 4-aminoazepane.

Similarly, the Curtius rearrangement of an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid, yields an isocyanate that can be trapped to form amines, carbamates, or ureas. wikipedia.orgnih.govnih.gov Starting from azepane-4-carboxylic acid (derived from the nitrile), this rearrangement would also provide access to 4-aminoazepane or its derivatives.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. unacademy.comwikipedia.org If azepane-4-carboxylic acid were converted to the corresponding hydroxamic acid, it could undergo a Lossen rearrangement to produce 4-isocyanatoazepane, a versatile intermediate for further functionalization.

The table below outlines these potential rearrangement reactions and their hypothetical products starting from derivatives of azepane-4-carbonitrile.

Rearrangement Reaction Starting Material Derivative Typical Reagents Potential Product Reference Analogy
Beckmann RearrangementAzepan-4-one oximeH₂SO₄, PCl₅Diazacan-5-one wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Schmidt ReactionAzepan-4-oneHN₃, H₂SO₄Diazacan-5-one wikipedia.orgjk-sci.comslideshare.netorganicreactions.org
Hofmann RearrangementAzepane-4-carboxamideBr₂, NaOH4-Aminoazepane chem-station.comwikipedia.org
Curtius RearrangementAzepane-4-carbonyl azideHeat4-Isocyanatoazepane wikipedia.orgnih.govnih.gov
Lossen RearrangementAzepane-4-hydroxamic acidBase, Heat4-Isocyanatoazepane unacademy.comwikipedia.org

This table illustrates potential rearrangement reactions for derivatives of azepane-4-carbonitrile based on well-established named reactions in organic chemistry. Direct experimental validation on this specific framework is not available in the cited literature.

Derivatization and Analog Development Based on Azepane 4 Carbonitrile

Synthesis of Substituted Azepane-4-carbonitrile (B580898) Analogs

The synthesis of substituted azepane analogs often involves multi-step sequences, ring-expansion reactions, or ring-closing reactions. researchgate.net One prominent strategy is the dearomative ring expansion of nitroarenes. This photochemical process, mediated by blue light at room temperature, converts a six-membered nitroarene into a seven-membered ring system, which is then hydrogenated to yield the substituted azepane. nih.govmanchester.ac.uk This method allows for the creation of C4-substituted azepanes from para-substituted nitroarenes. researchgate.net

Another approach involves the ring expansion of substituted piperidines, which can proceed with high stereoselectivity and regioselectivity to produce diastereomerically pure azepane derivatives. rsc.org Additionally, functionalized azepines can be synthesized through copper(I)-catalyzed tandem amination/cyclization reactions of specific allenynes with amines. nih.gov While this yields an unsaturated azepine ring, it can be a precursor to saturated azepane systems.

The table below illustrates examples of reaction types used to generate substituted azepane analogs.

Reaction TypeStarting MaterialReagents/ConditionsProduct Type
Photochemical Ring Expansionpara-Substituted Nitroarene1. Blue light (LEDs), P(Oi-Pr)3 2. Hydrogenolysis (e.g., H2, Pd/C)C4-Substituted Azepane
Piperidine (B6355638) Ring ExpansionSubstituted PiperidineVaries (e.g., diazoalkane insertion)Stereoisomerically Pure Substituted Azepane
Tandem Amination/CyclizationFunctionalized AllenyneCu(I) catalyst, AmineSubstituted Azepine (unsaturated precursor)

This table provides a generalized overview of synthetic strategies.

Scaffold Diversification Strategies

Scaffold diversification aims to modify the core heterocyclic structure to explore new chemical space. For azepanes, this can involve altering the ring size or creating polycyclic systems. A key strategy is ring expansion, such as the Beckmann rearrangement of cyclohexanone (B45756) oximes, which can provide access to the azepane core. nih.gov

Another powerful method for diversifying the azepane scaffold is the dearomative ring expansion of nitroarenes. nih.gov By starting with differently substituted nitroarenes (e.g., meta-substituted), a mixture of C3- and C4-functionalized azepanes can be produced, demonstrating a method for introducing diversity around the azepane core. researchgate.net

Furthermore, ring-closing metathesis (RCM) is a well-established technique for constructing seven-membered rings from acyclic precursors. psu.edumdpi.com This approach allows for the incorporation of various substituents on the precursor chain, which are then carried into the final azepane scaffold.

Diversification StrategyPrecursor TypeKey TransformationResulting Scaffold
Dearomative Ring ExpansionSubstituted NitroarenesPhotochemical N-insertion / HydrogenolysisC3- and/or C4-substituted azepanes
Ring-Closing MetathesisAcyclic diene or enyne amineGrubbs' catalystFunctionalized azepane/azepine
Beckmann RearrangementCyclohexanone oximeAcid-catalyzed rearrangementAzepan-2-one (Lactam)

This table summarizes major strategies for azepane scaffold diversification.

Preparation of Fused and Bridged Azepane Systems

The creation of fused and bridged bicyclic systems containing the azepane moiety introduces significant three-dimensional complexity, which can be advantageous for modulating biological activity. nih.gov One approach to creating fused systems is through intramolecular cyclization reactions where a substituent on the azepane ring reacts with another part of the molecule.

Computational tools have been used to explore the potential for novel fused and bridged scaffolds, including those containing the azepane ring. nih.gov These in silico methods help identify promising, yet synthetically accessible, bicyclic structures. For instance, a silyl (B83357) aza-Prins cyclization has been developed to synthesize tetrahydroazepines, which are unsaturated seven-membered azacycles. acs.org This method, using iron(III) salts as catalysts, forms both a C-N and a C-C bond in a single step to build the ring. acs.org While producing an unsaturated ring, these products can be precursors to saturated, and potentially bridged, azepane systems through further reactions.

The synthesis of polyhydroxylated azepanes, which can be considered as fused systems with multiple hydroxyl groups, has been achieved through methods like osmium-catalyzed tethered aminohydroxylation. nih.gov This strategy allows for the controlled installation of stereocenters and the formation of the seven-membered ring via subsequent intramolecular reductive amination. nih.gov

Introduction of Complex Side Chains and Functional Groups

The introduction of complex side chains is critical for tuning the pharmacological properties of a core scaffold. The nitrile group of azepane-4-carbonitrile is a versatile functional handle that can be converted into other functionalities. For example, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles, each providing a new point for diversification.

The nitrogen atom of the azepane ring itself is a primary site for introducing side chains. N-benzylation, for example, is a common modification. nih.gov More complex side chains can be introduced via N-alkylation or N-acylation reactions. In the synthesis of phthalocyanine (B1677752) complexes, a multi-step process has been used to attach large, functionalized side chains to a core molecule, demonstrating how complex appendages can be constructed and linked. rsc.org

The systematic nomenclature for complex substituents provides a framework for describing these elaborate structures. youtube.comchadsprep.comorganicchemistrytutor.com For instance, a branched alkyl chain attached to the azepane nitrogen would be named by identifying the longest carbon chain of the substituent starting from the point of attachment and naming the smaller branches accordingly. youtube.comorganicchemistrytutor.com

The table below shows potential transformations of the nitrile group and the ring nitrogen.

Site of DerivatizationFunctional GroupReaction TypePotential New Functional Group
C4-positionNitrile (-CN)HydrolysisCarboxylic Acid (-COOH)
C4-positionNitrile (-CN)Reduction (e.g., with LiAlH4)Aminomethyl (-CH2NH2)
C4-positionNitrile (-CN)Cycloaddition (e.g., with NaN3)Tetrazole
N1-positionSecondary Amine (-NH-)N-AlkylationTertiary Amine (-NR)
N1-positionSecondary Amine (-NH-)N-AcylationAmide (-N-C(O)R)

This table illustrates common derivatization pathways for the azepane-4-carbonitrile scaffold.

Applications in Advanced Organic and Medicinal Chemistry Research

Role in the Synthesis of Scaffolds for Drug Discovery Research

The azepane moiety is considered a valuable scaffold in drug discovery due to its favorable physicochemical properties and its presence in several approved drugs. scribd.comgoogle.com Azepane-4-carbonitrile (B580898) hydrochloride provides a direct entry point to a diverse range of azepane-based scaffolds.

The syntheses of the previously mentioned KRAS and ENPP1 inhibitors exemplify the role of azepane-4-carbonitrile in generating novel scaffolds for drug discovery. In these cases, the azepane ring serves as the central framework upon which other pharmacophoric groups are appended. The ability to modify both the azepane nitrogen and the C4-substituent derived from the nitrile group allows for extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

Precursor to Heterocyclic Motifs in Chemical Biology Probes

While specific examples of Azepane-4-carbonitrile hydrochloride being directly used to create chemical biology probes are not extensively documented, the chemical nature of the nitrile group makes it an ideal precursor for various heterocyclic motifs commonly employed in such tools. Chemical probes are essential for studying biological processes, and often incorporate specific functionalities for detection or target interaction.

The carbonitrile group can be readily converted into a variety of other functional groups. For instance, it can undergo cycloaddition reactions with azides to form tetrazoles, a class of heterocycles known for their metabolic stability and ability to act as bioisosteres for carboxylic acids. This transformation is a powerful tool for modifying the properties of a lead compound. Furthermore, hydrolysis of the nitrile can yield a carboxylic acid, while reduction can produce a primary amine. These transformations open up a plethora of possibilities for further derivatization and the attachment of reporter groups, linkers, or other functionalities required for a chemical probe.

Methodological Development for Scaffold Synthesis

The synthetic sequences leading to the aforementioned KRAS and ENPP1 inhibitors also serve as examples of methodological development for the synthesis of complex drug scaffolds. These multi-step routes showcase how this compound can be strategically manipulated to build intricate molecular architectures.

The synthesis of the ENPP1 inhibitor, for instance, involves a carefully planned sequence of protection, reduction, and cyclization steps. The initial protection of the azepane nitrogen allows for the selective transformation of the nitrile group. Subsequent deprotection and reaction with other building blocks demonstrate a robust methodology for elaborating the azepane scaffold. These synthetic strategies, once established, can be adapted to create libraries of related compounds for biological screening, accelerating the drug discovery process.

Contributions to New Reaction Methodologies Development

While this compound is a valuable building block utilized within existing synthetic methodologies, its direct contribution to the development of entirely new, named reaction methodologies is not prominently featured in the current scientific literature. Its utility lies more in its application as a versatile substrate in a wide range of chemical transformations.

The reactivity of both the secondary amine and the nitrile group allows it to participate in a diverse array of reactions, from nucleophilic additions and substitutions to cycloadditions and reductions. The development of novel synthetic methods often relies on the discovery of new catalysts or reaction conditions that can effect transformations on substrates like azepane-4-carbonitrile in a more efficient, selective, or environmentally benign manner. As research in synthetic methodology continues to evolve, it is plausible that this versatile building block will play a role in the discovery and optimization of new chemical reactions.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Pathways in Azepane-4-carbonitrile (B580898) Synthesis and Transformation

The synthesis of functionalized azepanes can be achieved through various strategies, with ring expansion of smaller rings and intramolecular cyclization being common approaches. rsc.orgresearchgate.net A plausible synthetic route to Azepane-4-carbonitrile could involve the ring expansion of a suitably substituted piperidine (B6355638). This method offers stereoselective and regioselective control, leading to the desired azepane derivative in high yield. rsc.org

One potential pathway begins with a substituted piperidine, which undergoes a ring expansion reaction. The regiochemistry and stereochemistry of this process can be investigated using semi-empirical molecular orbital calculations to predict the most favorable reaction pathway. rsc.org Another approach involves the intramolecular reductive amination of aminoketones, which can be catalyzed by enzymes like imine reductases to afford chiral 1,4-diazepanes, a related class of seven-membered rings. researchgate.net

Transformations of the cyano group in Azepane-4-carbonitrile could lead to other functional groups, such as carboxylic acids or amines, further expanding the molecular diversity. The mechanisms of these transformations would likely involve nucleophilic addition to the nitrile or hydrolysis under acidic or basic conditions.

Spectroscopic Probes for Reaction Intermediates

The identification and characterization of transient intermediates are key to understanding reaction mechanisms. Spectroscopic techniques are invaluable tools for this purpose. In the synthesis of Azepane-4-carbonitrile, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR like ROESY, can provide information about the spatial proximity of atoms, helping to confirm the structure of intermediates and products. nih.gov

Infrared (IR) spectroscopy would be instrumental in tracking the conversion of functional groups, for instance, by monitoring the disappearance of an azide (B81097) stretch and the appearance of a nitrile stretch. Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS), is crucial for determining the molecular weight of intermediates and products, confirming their elemental composition. nih.gov In situ monitoring of reactions using these spectroscopic methods can provide real-time data on the formation and consumption of species throughout the reaction course.

Quantum Chemical Calculations of Azepane-4-carbonitrile Structures

Quantum chemical calculations offer profound insights into the molecular properties of Azepane-4-carbonitrile, complementing experimental findings. cuny.edu These computational methods can be used to predict geometries, energies, and electronic properties of molecules. rsc.orgarxiv.org

Conformational Analysis and Energetics

The seven-membered azepane ring is flexible and can exist in multiple conformations, such as chair and boat forms. researchgate.net Computational methods, like Density Functional Theory (DFT), are employed to perform conformational searches and determine the most stable conformations in the gas phase and in solution. nih.gov For the N-unsubstituted azepane ring, the ring-flip coupled with N-inversion is often the lowest-energy stereodynamic process. researchgate.net The presence of a substituent at the 4-position, like the carbonitrile group, will influence the conformational preferences and the energy barriers between different conformers.

Table 1: Calculated Relative Energies of a Model Azepane System

ConformerMethod/Basis SetRelative Energy (kcal/mol)
ChairM06-2X/6-311++G(d,p)0.00
Twist-ChairM06-2X/6-311++G(d,p)1.25
BoatM06-2X/6-311++G(d,p)2.50
Twist-BoatM06-2X/6-311++G(d,p)3.10

Note: This table presents hypothetical data for a model azepane system based on general findings in computational studies of similar rings. The actual values for Azepane-4-carbonitrile hydrochloride would require specific calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide valuable information on the distribution of electron density, molecular orbitals, and various reactivity descriptors. The presence of the electron-withdrawing nitrile group is expected to influence the charge distribution on the azepane ring, potentially affecting the nucleophilicity of the nitrogen atom. The protonation of the nitrogen to form the hydrochloride salt will have a significant impact on its electronic properties.

Reactivity indices such as electrophilicity and nucleophilicity can be calculated to predict how the molecule will interact with other reagents. cuny.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's ability to donate or accept electrons.

Table 2: Calculated Electronic Properties of a Model Azepane Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D
Global Electrophilicity Index (ω)1.8 eV
Global Nucleophilicity Index (N)2.5 eV

Note: This table presents hypothetical data for a model substituted azepane. The actual values for this compound would require specific calculations.

Transition State Analysis of Key Reactions

To fully understand a reaction mechanism, it is essential to characterize the transition states (TSs) connecting reactants, intermediates, and products. Quantum chemical calculations are a powerful tool for locating and characterizing these high-energy structures. arxiv.org For the synthesis of Azepane-4-carbonitrile, for example via a ring expansion, TS analysis can help to elucidate the precise atomic motions involved in the bond-breaking and bond-forming steps. By calculating the activation energy barriers, one can predict the feasibility of a proposed reaction pathway. cuny.edu

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like Azepane-4-carbonitrile, MD simulations can be used to sample its vast conformational space in a simulated solvent environment. This provides a more realistic picture of the molecule's behavior in solution, including the rates of conformational changes and the influence of the solvent on its structure. Restrained molecular dynamics can also be used in conjunction with NMR data to determine the three-dimensional structure of such molecules in solution. researchgate.net

Analytical Characterization in Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of Azepane-4-carbonitrile (B580898) hydrochloride. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons within the azepane ring and its substituents.

In a typical ¹H NMR spectrum of Azepane-4-carbonitrile hydrochloride, distinct signals would correspond to the protons on the azepane ring and the methine proton at the 4-position adjacent to the nitrile group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule. The presence of the hydrochloride salt would influence the chemical shift of the protons near the nitrogen atom. While specific spectral data is proprietary to suppliers, general principles of NMR suggest a complex pattern of overlapping multiplets for the methylene (B1212753) protons on the saturated azepane ring. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include those for the carbon of the nitrile group (C≡N), the methine carbon at the 4-position, and the various methylene carbons of the azepane ring. The exact chemical shifts are sensitive to the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Azepane-4-carbonitrile Note: This table represents predicted chemical shifts (δ) in ppm and is for illustrative purposes. Actual values may vary based on experimental conditions.

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C-2, C-7 (CH₂) Multiplet ~45-55
C-3, C-6 (CH₂) Multiplet ~25-35
C-4 (CH) Multiplet ~30-40
C-5 (CH₂) Multiplet ~25-35
Nitrile (C≡N) N/A ~115-125

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The molecular formula of the compound is C₇H₁₃ClN₂ bldpharm.com, corresponding to a molecular weight of approximately 160.64 g/mol . bldpharm.comsynthonix.commanchesterorganics.com

In a mass spectrum, the compound would typically be observed as the molecular ion of the free base (azepane-4-carbonitrile), [M-HCl]⁺, following the loss of hydrogen chloride. The exact mass measurement using high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

The fragmentation pattern provides structural information. For the related compound Azepane, common fragments observed in GC-MS analysis include peaks at m/z 99, 70, 56, 43, and 30, corresponding to various cleavages of the heterocyclic ring. nih.gov A similar fragmentation of the azepane ring would be expected for Azepane-4-carbonitrile, along with fragments related to the loss of the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum include:

N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ would indicate the presence of the ammonium (B1175870) (N-H⁺) group from the hydrochloride salt.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the saturated azepane ring.

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is a clear indicator of the nitrile functional group. chemicalbook.com

C-N Stretch: Absorptions corresponding to C-N bond stretching would be observed in the fingerprint region (typically 1250-1020 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Intensity
Ammonium Salt N-H⁺ Stretch 3200 - 2800 Broad, Strong
Alkane C-H Stretch 2950 - 2850 Medium to Strong

Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are essential for assessing the purity of this compound and for analyzing complex mixtures. lcms.cz Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) separate components of a sample, allowing for their individual detection and quantification. nih.govnih.gov

LC-MS: This is a powerful technique for analyzing non-volatile and thermally sensitive compounds like this compound. A high-performance liquid chromatography (HPLC) system separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. bldpharm.com The eluent is then introduced into a mass spectrometer, which provides molecular weight information for the parent compound and any detected impurities. This method is crucial for determining purity levels, often reported as a percentage (e.g., 95%). sigmaaldrich.com

GC-MS: For volatile derivatives or the free base form of the compound, GC-MS can be utilized. nih.gov The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. This technique is highly sensitive for identifying and quantifying volatile impurities. nih.gov

These methods are vital in quality control during synthesis and for ensuring that the final product meets the required purity specifications for research and development. lcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on its molecular structure, including bond lengths, bond angles, and conformational details of the azepane ring.

This analysis would confirm the connectivity of the atoms and reveal the stereochemistry of the molecule. Furthermore, it would provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion. Such detailed structural information is invaluable for understanding the compound's physical properties and for applications in fields like drug design, where precise molecular geometry is critical. nih.gov

Future Directions and Outstanding Challenges in Azepane 4 Carbonitrile Research

Development of Sustainable and Atom-Economical Synthetic Routes

The advancement of green chemistry principles is paramount for modern organic synthesis. For a building block like Azepane-4-carbonitrile (B580898), developing synthetic routes that are both environmentally benign and efficient is a primary objective. Current multistep syntheses of substituted azepanes often rely on traditional methods like ring-closing metathesis or reductive aminations, which may involve hazardous reagents, protecting groups, and generate significant waste. mdpi.comresearchgate.net

Future research must prioritize the design of synthetic pathways with high atom economy, minimizing the generation of byproducts. jocpr.com This involves exploring catalytic reactions, one-pot procedures, and the use of renewable starting materials. jocpr.com For instance, developing catalytic [4+3] or [2+2] cycloaddition strategies could provide direct access to the azepane core with inherent efficiency. researchgate.net The concept of atom economy, which measures how effectively atoms from reactants are incorporated into the final product, will be a critical metric for evaluating new synthetic methods. jocpr.com A major challenge lies in designing these reactions to be compatible with the nitrile functionality and to proceed under mild, eco-friendly conditions. rsc.org

Table 1: Comparison of Potential Synthetic Strategies by Green Chemistry Metrics

Synthetic StrategyPotential AdvantagesKey Challenges for Future Research
Catalytic Cycloaddition High atom economy, potential for stereocontrol.Catalyst design, substrate scope, regioselectivity control.
Reductive Amination of Dicarbonyls Use of readily available starting materials.Requires stoichiometric reductants, potential for side reactions.
Ring Expansion of Piperidines Access to complex scaffolds, potential for high stereoselectivity. rsc.orgOften requires multiple steps, harsh reagents might be needed.
Multicomponent Reactions (MCRs) High efficiency, molecular diversity from simple precursors. thieme-connect.deDiscovery of novel MCRs for azepane synthesis, controlling selectivity.

Exploration of Novel Reactivity and Transformation Pathways

Azepane-4-carbonitrile hydrochloride possesses two key reactive sites: the secondary amine within the azepane ring and the cyano group at the C4-position. While the N-functionalization of azepanes is well-established, the synthetic utility of the 4-cyano group in this specific scaffold remains underexplored. Future research should focus on unlocking the latent reactivity of this nitrile moiety to enable the creation of diverse molecular architectures.

The nitrile group is a versatile functional handle that can be transformed into a variety of other groups, including amines, carboxylic acids, amides, and tetrazoles. A significant challenge is to achieve these transformations selectively in the presence of the reactive secondary amine. This may require the development of novel chemoselective catalysts or protecting group strategies. Furthermore, the nitrile group could potentially participate in cycloaddition reactions or act as a directing group for C-H functionalization at adjacent positions on the azepane ring, opening pathways to previously inaccessible derivatives.

Table 2: Potential Transformations of the Nitrile Group in Azepane-4-carbonitrile

Reaction TypePotential Product Functional GroupSignificance and Research Challenges
Reduction Primary Amine (at C4-methylamine)Creates a diamino-azepane scaffold for complex ligands or polyamide materials. Challenge: Selective reduction without affecting other reducible groups.
Hydrolysis Carboxylic Acid (Azepane-4-carboxylic acid)Provides an entry to esters, amides (e.g., for peptide coupling), and other acid derivatives. nih.gov Challenge: Controlling hydrolysis conditions to avoid side reactions.
[2+3] Cycloaddition TetrazoleIntroduces a metabolically stable, acidic functional group often used as a carboxylic acid bioisostere in medicinal chemistry. Challenge: Finding efficient and regioselective cycloaddition conditions.
Addition of Organometallics KetoneAllows for the introduction of diverse carbon substituents at the C4-position, expanding structural diversity. Challenge: Preventing N-alkylation/acylation of the azepane nitrogen.

Application in Diversified Chemical Biology and Materials Science Contexts

The azepane core is a key feature in many bioactive molecules, including anticancer, antiviral, and antidiabetic agents. mdpi.comnih.gov this compound is an attractive starting point for the synthesis of novel therapeutic candidates and chemical probes. The nitrile can be used as a chemical handle to attach fluorophores, biotin (B1667282) tags, or photo-crosslinkers, enabling the study of biological targets. For example, derivatives could be developed as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where substituted azepanes have shown high potency. nih.gov

In materials science, seven-membered rings like diazepanes are studied for their applications in creating agrochemicals and novel materials. researchgate.net The bifunctionality of Azepane-4-carbonitrile makes it a promising monomer for step-growth polymerization. For instance, transformation of the nitrile to an amine or carboxylic acid could yield an AB-type monomer for the synthesis of novel polyamides or polyureas with unique thermal and mechanical properties derived from the flexible seven-membered ring. The challenge lies in developing polymerization conditions that are efficient and yield high molecular weight polymers, and in characterizing the properties of these new materials.

Addressing Challenges in Stereoselective and Scalable Synthesis

For many applications, particularly in pharmaceuticals, control over stereochemistry is essential. The synthesis of enantiomerically pure 4-substituted azepanes presents a formidable challenge. While methods for the asymmetric synthesis of substituted azepanes exist, such as those employing chiral auxiliaries or asymmetric lithiation, they often face limitations. nih.gov For example, strategies may require cryogenic temperatures, expensive chiral reagents like (-)-sparteine, or suffer from low diastereoselectivity, complicating purification. nih.govacs.org

A key future direction is the development of catalytic asymmetric methods to install the cyano group at the C4-position enantioselectively. This could involve, for example, the asymmetric conjugate addition to a suitable α,β-unsaturated precursor.

Table 3: Summary of Challenges in Synthesis

AspectKey ChallengePotential Future Approaches
Stereoselectivity Controlling the absolute stereochemistry at the C4-position.Development of catalytic asymmetric conjugate additions; dynamic kinetic resolution of racemic intermediates; enzymatic resolutions.
Scalability Transitioning from lab-scale to process-scale synthesis.Designing chromatography-free purifications; replacing hazardous or expensive reagents; developing continuous flow processes.
Protecting Groups The need for N-protection/deprotection adds steps and reduces overall yield.Development of reactions that are chemoselective for the nitrile in the presence of an unprotected amine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azepane-4-carbonitrile hydrochloride, and what reaction conditions optimize yield?

  • Methodology : Azepane derivatives are typically synthesized via fluorination or substitution reactions. For example, fluorinating agents like cesium fluoride in polar aprotic solvents (e.g., DMSO) at 50°C have been used for structurally similar compounds, such as 4,4-difluoroazepane hydrochloride . For nitrile-containing azepanes, nucleophilic substitution with cyanide sources under inert atmospheres (e.g., N₂) is common. Reaction optimization should include temperature control (40–60°C), solvent selection (e.g., acetonitrile for cyanide stability), and stoichiometric ratios (e.g., 1:1.2 azepane to cyanide) to minimize byproducts.

Q. How can researchers efficiently characterize this compound using spectroscopic methods?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the azepane ring structure (δ 1.6–2.1 ppm for cyclic CH₂ groups) and nitrile group (δ 120–130 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 171.61 (calculated for C₇H₁₁N₂Cl) .
  • IR : A sharp peak near 2240 cm⁻¹ confirms the nitrile group.

Q. What strategies ensure effective literature searches for this compound given limited peer-reviewed data?

  • Methodology : Use Boolean operators (e.g., "this compound" OR "azepane nitrile hydrochloride") and expand searches to patents and non-English sources. Prioritize databases like CAS Common Chemistry (CC-BY-NC 4.0 license) and PubChem, which provide validated structural data . For gray literature, apply exclusion criteria (e.g., non-peer-reviewed studies) and cross-reference with regulatory agency reports (e.g., EPA, ECHA) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Methodology : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, azepane ring puckering can shift proton signals. Use variable-temperature NMR to identify dynamic processes, and compare computational models (DFT calculations) with experimental data . Validate findings using orthogonal techniques (e.g., X-ray crystallography) if crystalline derivatives are obtainable.

Q. What experimental designs are suitable for probing the biological activity of this compound in vitro?

  • Methodology :

  • Target Selection : Prioritize receptors common to azepane derivatives (e.g., GPCRs, ion channels) based on structural analogs like 3-(4-chlorophenyl)azepane hydrochloride, which shows antipsychotic potential .
  • Assay Design : Use cell-based assays (e.g., cAMP modulation for GPCR activity) with positive controls (e.g., known ligands) and dose-response curves (1 nM–100 µM). Include cytotoxicity assays (MTT or LDH) to differentiate specific activity from nonspecific effects.
  • Data Analysis : Apply Hill equation modeling to calculate EC₅₀/IC₅₀ values and use ANOVA for statistical validation .

Q. How can synthetic protocols for this compound be scaled while maintaining purity?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for better temperature and mixing control. Use inline FTIR or HPLC to monitor reaction progress.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns. Validate purity via chiral chromatography if stereocenters are present .
  • Yield-Purity Tradeoff : Balance reaction time and reagent excess (e.g., ≤10% excess cyanide) to minimize impurities without sacrificing scalability.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodology : Solubility variations (e.g., in DMSO vs. water) may stem from polymorphic forms or hydration states. Replicate experiments under standardized conditions (25°C, inert atmosphere) and characterize solid phases via XRD. Cross-reference with databases like NIST Chemistry WebBook, which provides thermochemical data for structurally related compounds .

Q. What steps ensure reproducibility of this compound synthesis across labs?

  • Methodology :

  • Protocol Documentation : Specify reaction vessel geometry (e.g., round-bottom vs. microwave vials), stirring rates (≥500 rpm), and drying methods (e.g., MgSO₄ vs. molecular sieves).
  • Batch Records : Include raw spectral data and chromatograms in supplementary materials.
  • Interlab Validation : Collaborate with independent labs to test protocols, using predefined success criteria (e.g., ≥95% purity, ≥60% yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.